2-(Azepan-1-yl)-3-methylquinoxaline
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Overview
Description
2-(Azepan-1-yl)-3-methylquinoxaline is a heterocyclic compound that features a quinoxaline core substituted with an azepane ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-3-methylquinoxaline typically involves the formation of the quinoxaline core followed by the introduction of the azepane ring. One common method involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline core. Subsequently, the azepane ring is introduced via nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoxaline core or the azepane ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .
Scientific Research Applications
2-(Azepan-1-yl)-3-methylquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Azepan-1-yl)-3-methylquinoxaline include:
- 2-(Azepan-1-yl)-2-phenylethylamine
- 5-(Azepan-1-yl)pentan-1-amine
- 6-Azepan-1-ylpyridin-3-amine .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
6327-75-9 |
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Molecular Formula |
C15H19N3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-(azepan-1-yl)-3-methylquinoxaline |
InChI |
InChI=1S/C15H19N3/c1-12-15(18-10-6-2-3-7-11-18)17-14-9-5-4-8-13(14)16-12/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
InChI Key |
HLINTAUOXIKIMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCCCCC3 |
Origin of Product |
United States |
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